N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H14N4O2S2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-12(23-14(16-9)10-6-4-3-5-7-10)13(20)17-15-19-18-11(22-15)8-21-2/h3-7H,8H2,1-2H3,(H,17,19,20) |
InChI Key |
OHRQSVNQSSVFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Oxidation of 4-Methyl-5-Hydroxymethylthiazole
The patent CA2483482A1 describes the oxidation of 4-methyl-5-hydroxymethylthiazole to 4-methyl-5-formylthiazole using NaOCl/KBr/TEMPO in dichloromethane at 0–2°C. Further oxidation of the aldehyde to the carboxylic acid can be achieved via strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. For example:
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Step 1 :
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Step 2 :
Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole amine component is synthesized via cyclization reactions:
Cyclization of Hydrazinecarbodithioates
As reported by Dovepress, 1,3,4-thiadiazoles are formed by reacting N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with hydrazinecarbodithioates. Adapting this method, 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine can be synthesized using a methoxymethyl-substituted hydrazinecarbodithioate:
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Reagents :
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Mechanism : The reaction proceeds via nucleophilic attack and subsequent cyclization, with the methoxymethyl group introduced via the hydrazinecarbodithioate precursor.
Phosphorus Oxychloride-Mediated Cyclization
Another method from RSC Advances employs phosphorus oxychloride to cyclize phenylthiosemicarbazide and methoxy cinnamic acid derivatives. For the target thiadiazole:
Amide Coupling of Thiazole-Carboxylic Acid and Thiadiazole Amine
The final step involves forming the amide bond between the two heterocyclic intermediates:
Acid Chloride Method
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Activation : Convert the thiazole-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂):
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Coupling : React the acid chloride with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane with triethylamine (Et₃N) as a base:
Carbodiimide-Mediated Coupling
A milder alternative uses EDCl/HOBt in DMF:
Characterization and Analytical Data
Key spectral data for intermediates and the final compound include:
Optimization and Challenges
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Regioselectivity : Ensuring correct substitution on both heterocycles requires careful selection of starting materials and reaction conditions. For example, the methoxymethyl group on the thiadiazole must be introduced at the 5-position to avoid isomerization.
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Oxidation Efficiency : The oxidation of 4-methyl-5-formylthiazole to the carboxylic acid remains a bottleneck, with yields highly dependent on the oxidizing agent and temperature.
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Coupling Yield : The acid chloride method provides higher yields (~75%) compared to carbodiimide-mediated coupling (~65%) but requires stringent moisture control .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions usually conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole and thiazole compounds exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, including:
- Prostate Cancer (PC3)
- Colon Cancer (HT-29)
- Neuroblastoma (SKNMC)
In vitro cytotoxicity evaluations showed that while the compound did not outperform doxorubicin, it exhibited significant activity against these cell lines at varying concentrations. For example, in a study involving compounds derived from similar structures, several derivatives showed promising cytotoxic effects at concentrations ranging from 0.1 to 500 mcg/mL .
Case Study 1: Synthesis and Evaluation
A series of related compounds were synthesized through amidation reactions using EDC and HOBt in acetonitrile. These derivatives were characterized using spectroscopic methods such as NMR and IR. The anticancer activity was assessed using the MTT assay across multiple cell lines, revealing that certain modifications improved cytotoxicity significantly compared to the parent compound .
Case Study 2: Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicated that specific substituents on the thiadiazole ring can enhance biological activity. For instance, compounds with ortho-chloro or meta-methoxy substitutions demonstrated increased potency against prostate cancer cells. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Substituent Variations on the 1,3,4-Thiadiazole Ring
- Methoxymethyl vs. Alkylthio Groups: The methoxymethyl group in the target compound contrasts with alkylthio substituents (e.g., methylthio, ethylthio) in analogs like N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) . Biological Implications: Thioether-containing analogs (e.g., 5h, benzylthio-substituted) showed moderate anticancer activity (IC₅₀ ~10–20 µg/mL), while methoxymethyl derivatives may exhibit enhanced bioavailability due to reduced metabolic instability .
- Halogenated Derivatives: Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) incorporate halogen atoms, which increase electronegativity and may enhance target affinity via halogen bonding. However, halogens can also introduce toxicity risks absent in the methoxymethyl-substituted target .
Thiazole Ring Modifications
- 4-Methyl-2-phenyl vs. Other Substitutions: The 4-methyl-2-phenyl thiazole in the target compound is structurally similar to 4-methyl-2-phenylthiazole-5-carbohydrazide (2) from . This scaffold is associated with anticancer activity, as seen in derivatives like 7b (IC₅₀ = 1.61 µg/mL against HepG-2 cells). The phenyl group likely engages in π-π stacking with biological targets, while the methyl group minimizes steric hindrance . The target’s phenyl group offers a balance of hydrophobicity and electronic neutrality .
Carboxamide Linker Modifications
- Role of the Carboxamide Bridge: The carboxamide group is critical for intermolecular hydrogen bonding. For example, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (7) () demonstrated kinase activation, highlighting the importance of this moiety. The target compound’s carboxamide likely serves a similar role in target engagement . Alternative Linkers: Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) () use triazole-acetamide linkers, which introduce conformational flexibility. The rigid carboxamide in the target may provide better binding specificity .
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antiparasitic activities, supported by various studies and data.
- Molecular Formula : C14H21N3O2S
- Molecular Weight : 295.4 g/mol
- CAS Number : 696637-56-6
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiazole and thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxicity of several thiadiazole derivatives, it was found that compounds similar to this compound displayed IC50 values ranging from 2.34 to 91.00 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Notably:
- Compound 4i showed an IC50 of 2.32 µg/mL against MCF-7.
- Compound 4e exhibited an IC50 of 3.13 µg/mL against HepG2, outperforming standard chemotherapeutics like 5-FU (IC50 = 6.80 µg/mL) .
The mechanism by which these compounds exert their effects often involves inducing cell cycle arrest and apoptosis. For instance, compound 4e was shown to arrest HepG2 cells in the S phase, while compound 4i induced G2/M phase arrest in MCF-7 cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazoles have been extensively studied, revealing their effectiveness against a range of bacterial and fungal strains.
Antibacterial Efficacy
Research indicates that derivatives of thiadiazole exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds with substitutions at the C-5 position of the thiadiazole ring showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 32.6 μg/mL .
Antiparasitic Activity
Thiadiazole derivatives are also being explored for their antiparasitic properties. The structural similarity to known antiparasitic agents suggests potential efficacy against parasites such as Trypanosoma cruzi.
Example: Megazol Derivative Research
Megazol (a nitroimidazole derivative) has shown effectiveness against trypanosomiasis but is limited by toxicity issues. The exploration of new derivatives based on the thiadiazole scaffold may lead to safer alternatives with improved efficacy .
Comparative Data Table
Q & A
Basic: What are the key synthetic routes for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or esters under reflux in solvents like ethanol or DMF .
- Step 2 : Introduction of the methoxymethyl-thiadiazole moiety using coupling reactions (e.g., nucleophilic substitution or amide bond formation) with reagents like chloroacetyl chloride or hydrazonyl halides .
- Purification : Recrystallization (e.g., DMSO/water mixtures) or column chromatography is used to isolate the product .
Critical Parameters : Reaction temperature (90–100°C), solvent choice (DMF for polar intermediates), and stoichiometric control of coupling agents to minimize side products .
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
- Spectroscopy :
- 1H/13C NMR : Confirm the presence of methoxymethyl (–OCH3), thiadiazole (C–S–C), and thiazole (C=N) groups. Aromatic protons from the phenyl group appear as multiplets in δ 7.2–7.8 ppm .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C–O–C) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) matching the theoretical molecular weight .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC50 variations in anticancer assays) may arise from:
- Assay Conditions : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays) .
- Solubility/Purity : Impurities >95% (HPLC-validated) are critical; use DMSO for solubility optimization .
- Structural Analogues : Compare with derivatives like N-(4-fluorophenyl)thiophene-2-carboxamide (anti-cancer) or 5-amino-thiadiazoles (antimicrobial) to isolate the role of the methoxymethyl group .
Methodological Fix : Standardize protocols (e.g., NCI-60 panel for cytotoxicity) and validate purity via elemental analysis .
Advanced: What computational strategies are used to predict binding modes of this compound with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or bacterial dihydrofolate reductase). The thiadiazole ring often participates in π-π stacking with aromatic residues .
- MD Simulations : GROMACS for stability analysis (10–100 ns trajectories) to assess binding affinity changes over time .
- SAR Studies : Correlate substituent effects (e.g., methoxymethyl vs. methyl groups) with activity using QSAR models .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalysis : Use triethylamine or K2CO3 to enhance coupling efficiency in amide bond formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) for cyclization steps, improving yield by 15–20% .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility, while ethanol/water mixtures aid recrystallization .
Basic: What biological targets are most relevant for this compound?
Answer:
- Anticancer : Targets tubulin polymerization (via thiazole-thiadiazole core) or topoisomerase II .
- Antimicrobial : Inhibits bacterial enoyl-ACP reductase (FabI) or fungal CYP51 .
- Assay Design : Use fluorescence-based enzymatic assays (e.g., NADH depletion for FabI) or cell viability assays (MTT) with positive controls like doxorubicin .
Advanced: How does the methoxymethyl group influence pharmacokinetic properties?
Answer:
- Lipophilicity : The –OCH3 group reduces logP compared to alkyl chains, enhancing aqueous solubility (critical for bioavailability) .
- Metabolic Stability : CYP450 metabolism studies (e.g., human liver microsomes) show slower O-demethylation compared to –CH3, prolonging half-life .
- Permeability : Caco-2 assays indicate moderate intestinal absorption (Papp ~2 × 10⁻⁶ cm/s) .
Basic: What analytical techniques are used for purity assessment?
Answer:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm. Purity >98% required for biological testing .
- Elemental Analysis : Carbon/nitrogen/sulfur percentages must align with theoretical values (±0.3%) .
Advanced: How to address solubility challenges in in vitro assays?
Answer:
- Co-Solvents : Use <1% DMSO or β-cyclodextrin inclusion complexes to prevent cytotoxicity .
- pH Adjustment : Buffers (PBS pH 7.4) or sodium bicarbonate enhance solubility of ionizable groups .
Advanced: What are the key differences between this compound and its structural analogs?
Answer:
| Feature | This Compound | Analog (e.g., 5-methyl-1,3,4-oxadiazole) |
|---|---|---|
| Core Structure | Thiadiazole-thiazole hybrid | Oxadiazole-thiazole |
| Bioactivity | Broader antimicrobial spectrum | Selective anticancer activity |
| Metabolic Stability | Higher (due to methoxymethyl) | Lower (prone to oxidative metabolism) |
| Synthetic Complexity | Multi-step (4–6 steps) | Fewer steps (2–3 steps) |
| Data derived from comparative studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
